4-Hydroxyhippuric acid
Overview
Description
4-Hydroxyhippuric acid is an N-acylglycine that is the 4-hydroxy derivative of hippuric acid . It is a human blood serum metabolite and is functionally related to N-benzoylglycine . It is a glycine conjugate of 4-hydroxybenzoic acid, the paraben metabolite .
Synthesis Analysis
4-Hydroxyhippuric acid is a by-product of metabolism of polyphenols . It may be elevated after exposure to paraben antimicrobials in certain foods and cosmetics . Intake of fruits containing polyphenols rich in anthocyanins, flavonols, and hydroxycinnamates may increase this compound in the urine .
Molecular Structure Analysis
The molecular structure of 4-Hydroxyhippuric acid is represented by the formula C9H9NO4 . It is a natural product found in Drosophila melanogaster and Ginkgo biloba .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxyhippuric acid include its molecular structure (C9H9NO4) and its role as a human blood serum metabolite .
Scientific Research Applications
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Application in Dermatology and Cosmetology
- Summary of the Application : 4-Hydroxybenzoate, a derivative of 4-Hydroxyhippuric acid, is widely used as a preservative in cosmetic and pharmaceutical products . It is known to exhibit estrogenic and genotoxic activities .
- Methods of Application : In a study, human keratinocyte HaCaT cells were treated with 4-hydroxybenzoates and then exposed to UVA, UVB, and UVC radiation . A derivatization-enhanced detection strategy (DEDS) was used to screen 4-hydroxybenzoates and their metabolites .
- Results or Outcomes : The study confirmed the feasibility of this method for identifying 4-hydroxybenzoate metabolites and for high-throughput screening of 4-hydroxybenzoate in commercial products .
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Application in Pharmacology
- Summary of the Application : 4-Hydroxyhippuric Acid is a dihydroxy phenolic acid inhibitor of organic anion transporter 1 (OAT1) .
- Methods of Application : The inhibitory effect of 4-Hydroxyhippuric Acid on OAT1 was tested in opossum kidney cells .
- Results or Outcomes : It was found that 4-Hydroxyhippuric Acid increases the production of free radicals in opossum kidney cells expressing human OAT1 .
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Application in Nutrition and Health
- Summary of the Application : 4-Hydroxyhippuric acid is a glycine conjugate of 4-hydroxybenzoic acid, the paraben metabolite . It may be elevated after exposure to paraben antimicrobials in certain foods and cosmetics . Intake of fruits containing polyphenols rich in anthocyanins, flavonols, and hydroxycinnamates may increase this compound in the urine .
- Methods of Application : The presence of 4-Hydroxyhippuric acid in the human body mainly originates from the topical application of personal care products or the consumption of certain foods .
- Results or Outcomes : The presence of 4-Hydroxyhippuric acid in the urine can be an indicator of the intake of certain foods or the use of certain personal care products .
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Application in Microbial Phenolic Metabolites Research
- Summary of the Application : In a targeted analysis by liquid chromatography coupled to mass spectrometry (LC-MS), an increase in microbial phenolic metabolites (MPM) including 4-hydroxy-5-(phenyl)valeric acid was observed after moderate wine intake .
- Methods of Application : The study involved the intake of wine and the subsequent analysis of urine samples using LC-MS .
- Results or Outcomes : The study found an increase in MPM, including 4-hydroxy-5-(phenyl)valeric acid, in the urine after moderate wine intake .
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Application in Microbial Phenolic Metabolites Research
- Summary of the Application : In a targeted analysis by liquid chromatography coupled to mass spectrometry (LC-MS), an increase in microbial phenolic metabolites (MPM) including 3,5-dihydroxybenzoic acid, 3-methylgallic acid, p-coumaric acid, phenyl propionic acid, protocatechuic acid, vanillic acid, syringic acid and 4-hydroxy-5-(phenyl)valeric acid was observed after moderate wine intake .
- Methods of Application : The study involved the intake of wine and the subsequent analysis of urine samples using LC-MS .
- Results or Outcomes : The study found an increase in MPM, including 4-hydroxy-5-(phenyl)valeric acid, in the urine after moderate wine intake .
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Application in Dermatology
- Summary of the Application : A derivatization-enhanced detection strategy in mass spectrometry was used to analyze 4-hydroxybenzoates and their metabolites after keratinocytes were exposed to UV radiation .
- Methods of Application : Human keratinocyte HaCaT cells treated with these 4-hydroxybenzoates were further exposed to UVA, UVB and UVC radiation . Metabolites transformed by human keratinocytes in the chemical derivatization procedure were identified by a nano ultra-performance liquid chromatographic system (nanoUPLC) coupled with LTQ Orbitrap .
- Results or Outcomes : The experiments confirmed the feasibility of this method for identifying 4-hydroxybenzoate metabolites and for high-throughput screening of 4-hydroxybenzoate in commercial products .
Future Directions
Research suggests that higher levels of 4-Hydroxyhippuric acid correlate with improved survival in both young and average onset colorectal cancer . While the exact significance of this finding needs to be studied further, 4-Hydroxyhippuric acid is known to come from plant-based sources like vegetables, nuts, and teas and has antioxidant properties .
properties
IUPAC Name |
2-[(4-hydroxybenzoyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-7-3-1-6(2-4-7)9(14)10-5-8(12)13/h1-4,11H,5H2,(H,10,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHLUFWWWPBTIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179518 | |
Record name | 4-Hydroxyhippuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Hydroxyhippuric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013678 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-Hydroxyhippuric acid | |
CAS RN |
2482-25-9 | |
Record name | 4-Hydroxyhippuric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2482-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyhippuric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002482259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxyhippuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(4-hydroxyphenyl)formamido]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-HYDROXYHIPPURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E2MH5995F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Hydroxyhippuric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013678 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.